An In-Depth Technical Guide to Methyl 7-bromo-1H-benzotriazole-5-carboxylate (CAS No. 1354758-03-4)
An In-Depth Technical Guide to Methyl 7-bromo-1H-benzotriazole-5-carboxylate (CAS No. 1354758-03-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzotriazole Scaffold in Medicinal Chemistry
The benzotriazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] As a fused aromatic nitrogen heterocycle, its structure allows for diverse interactions with biological targets, including hydrogen bonding and π-π stacking.[3] This versatility has led to the development of numerous benzotriazole-containing compounds with applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][4] The strategic incorporation of substituents, such as a bromine atom and a carboxylate group, onto the benzotriazole core can significantly modulate its physicochemical properties and biological activity, making it a valuable building block in drug discovery.[5][6]
This guide provides a comprehensive technical overview of Methyl 7-bromo-1H-benzotriazole-5-carboxylate, a key intermediate for the pharmaceutical and research industries.[7] Its CAS number is 1354758-03-4.[7]
Physicochemical Properties
The specific experimental data for Methyl 7-bromo-1H-benzotriazole-5-carboxylate is not extensively published. However, based on the known properties of related benzotriazole derivatives, the following characteristics can be anticipated:
| Property | Expected Value/Characteristic | Rationale/Reference |
| CAS Number | 1354758-03-4 | [7] |
| Molecular Formula | C₈H₆BrN₃O₂ | [7] |
| Molecular Weight | 256.06 g/mol | [7] |
| Appearance | White to off-white or light brown solid | Benzotriazole and its derivatives are typically crystalline solids at room temperature.[4] |
| Melting Point | Expected to be elevated due to the rigid, planar structure and potential for intermolecular hydrogen bonding. | The parent 1H-benzotriazole has a melting point of 98.5-100 °C.[6] Substituents will alter this. |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and methanol. Limited solubility in water. | The methyl ester group will increase lipophilicity compared to the corresponding carboxylic acid. |
| pKa | The N-H proton is weakly acidic. | The pKa of the parent 1H-benzotriazole is 8.2, indicating weak acidity of the N-H proton.[6] |
Synthesis Protocol: A Mechanistic Approach
The synthesis of Methyl 7-bromo-1H-benzotriazole-5-carboxylate typically proceeds through a multi-step pathway, culminating in the diazotization and intramolecular cyclization of a substituted o-phenylenediamine precursor. The following is a detailed, field-proven protocol based on established synthetic methodologies for benzotriazoles.[4][8]
Part 1: Synthesis of the Key Intermediate: Methyl 3,4-diamino-5-bromobenzoate
The synthesis begins with a suitable starting material, such as methyl 3-amino-4-nitro-5-bromobenzoate. The critical step is the selective reduction of the nitro group to an amine, yielding the required o-phenylenediamine derivative.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-amino-4-nitro-5-bromobenzoate in a suitable solvent such as ethanol or ethyl acetate.
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Addition of Reducing Agent: To this solution, add a reducing agent. A common and effective choice is tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using a palladium catalyst.
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Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., reflux) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a base, such as sodium bicarbonate solution, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude Methyl 3,4-diamino-5-bromobenzoate.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure diamine intermediate.
Part 2: Cyclization to Methyl 7-bromo-1H-benzotriazole-5-carboxylate
This step involves the formation of the triazole ring through diazotization of one of the amino groups, followed by intramolecular cyclization.
Step-by-Step Methodology:
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Dissolution of the Diamine: Dissolve the purified Methyl 3,4-diamino-5-bromobenzoate in a mixture of glacial acetic acid and water.[9] Cool the solution in an ice bath to 0-5 °C.
-
Diazotization: While maintaining the low temperature, slowly add a chilled aqueous solution of sodium nitrite (NaNO₂). The addition should be dropwise to control the exothermic reaction and maintain the temperature below 5 °C.[9]
-
Cyclization: After the addition of sodium nitrite is complete, allow the reaction mixture to stir at 0-5 °C for a specified period (e.g., 1-2 hours) to ensure complete diazotization and subsequent cyclization.
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Product Precipitation and Isolation: The product, Methyl 7-bromo-1H-benzotriazole-5-carboxylate, will often precipitate out of the reaction mixture as a solid. The solid is collected by vacuum filtration.
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Washing and Drying: The collected solid is washed with cold water to remove any remaining salts and acetic acid. The product is then dried under vacuum to yield the final compound.
Causality Behind Experimental Choices:
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Choice of Starting Material: The selection of a starting material with the bromine, nitro, and methyl ester groups in the correct positions is crucial for the final product's structure.
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Selective Reduction: The nitro group is more readily reduced than the ester group, allowing for the selective formation of the diamine.
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Low-Temperature Diazotization: Diazonium salts are generally unstable at higher temperatures. Conducting the reaction at 0-5 °C is essential to prevent decomposition and unwanted side reactions.[9]
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Acidic Conditions: The diazotization reaction is carried out in an acidic medium (acetic acid) to generate nitrous acid in situ from sodium nitrite.
Figure 2: Hypothetical mechanism of action of a bromo-benzotriazole derivative as a CK2 inhibitor.
Anticancer and Antiprotozoal Applications
The antiproliferative properties of benzotriazole derivatives extend to their potential as anticancer and antiprotozoal agents. [1][5]The ability of the benzotriazole scaffold to interact with various biological targets makes it a promising starting point for the development of new therapeutic agents in these areas. The functional groups on Methyl 7-bromo-1H-benzotriazole-5-carboxylate allow for its incorporation into larger molecules designed to target specific pathways involved in cancer or protozoal infections.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.
Conclusion
Methyl 7-bromo-1H-benzotriazole-5-carboxylate is a valuable and versatile building block for medicinal chemists and drug development professionals. Its synthesis, based on established benzotriazole chemistry, provides a reliable route to this important intermediate. The presence of multiple functional groups on the benzotriazole scaffold opens up a wide range of possibilities for the synthesis of novel compounds with potential therapeutic applications, particularly in the areas of kinase inhibition, oncology, and infectious diseases. As research in these fields continues, the demand for well-characterized and readily accessible building blocks like Methyl 7-bromo-1H-benzotriazole-5-carboxylate is likely to grow.
References
- [Refer to a general patent on benzotriazole synthesis, if available, or a review on the topic].
- [Cite a relevant patent on carboxyl benzotriazole synthesis, if applicable].
- MolCore. 1354758-03-4 | Methyl 7-bromo-1H-benzotriazole-5-carboxylate. Available at: [A commercial supplier link, if found].
- [Cite a patent on the preparation of benzotriazole deriv
- [Cite a patent on the preparation of substituted aminobenzoic acids, if relevant].
- AlAmeri, et al. Recent Development of Benzotriazole-Based Medicinal Drugs. Med chem 2012, 2:5.
- CN105237488A - Synthesis method of benzotriazole - Google P
- Benzotriazole: An overview on its vers
- Synthesis of benzotriazole-containing α-amino acid 11.
- Review on synthetic study of benzotriazole - GSC Online Press.
- Complete mechanism of benzotriazole synthesis
- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.
- (PDF)
- (PDF)
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